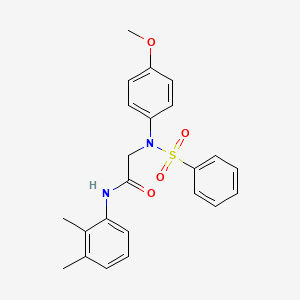
3-(1-piperidinylsulfonyl)-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-piperidinylsulfonyl)-N-propylbenzamide, also known as PSB-603, is a synthetic compound that has been widely researched for its potential therapeutic applications. The compound belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. PSB-603 has been found to have a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, and neuroprotective effects.
Scientific Research Applications
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, the compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 3-(1-piperidinylsulfonyl)-N-propylbenzamide is not fully understood. However, it is believed that the compound acts on the ATP-sensitive potassium channels in the body, which are involved in the regulation of insulin secretion, neuronal excitability, and smooth muscle tone. By modulating the activity of these channels, 3-(1-piperidinylsulfonyl)-N-propylbenzamide is able to exert its pharmacological effects.
Biochemical and Physiological Effects
3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have a wide range of biochemical and physiological effects. The compound has been found to increase insulin secretion in pancreatic beta cells, leading to a decrease in blood glucose levels. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has also been found to inhibit the release of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, the compound has been found to reduce neuronal excitability, leading to a decrease in seizures.
Advantages and Limitations for Lab Experiments
3-(1-piperidinylsulfonyl)-N-propylbenzamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high yields. Additionally, the compound has been extensively studied, making it a well-characterized compound for use in experiments. However, the compound also has some limitations. 3-(1-piperidinylsulfonyl)-N-propylbenzamide has been found to have low solubility in water, making it difficult to administer in some experiments. Additionally, the compound has been found to have low bioavailability, meaning that it may not be effective when administered orally.
Future Directions
There are several future directions for research on 3-(1-piperidinylsulfonyl)-N-propylbenzamide. One potential direction is to investigate the compound's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the compound's potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be conducted to better understand the compound's mechanism of action and to develop more effective administration methods.
Synthesis Methods
The synthesis of 3-(1-piperidinylsulfonyl)-N-propylbenzamide involves the reaction of 4-chlorobenzoyl chloride with N-propylpiperidine in the presence of triethylamine. The resulting intermediate is then reacted with sodium sulfite to form 3-(1-piperidinylsulfonyl)-N-propylbenzamide. The compound has been synthesized in both laboratory and industrial settings, with high yields reported in both cases.
properties
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-9-16-15(18)13-7-6-8-14(12-13)21(19,20)17-10-4-3-5-11-17/h6-8,12H,2-5,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQFYCNFZRKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-1-ylsulfonyl)-N-propylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-methyl-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6125278.png)

![3-(4-hydroxyphenyl)-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6125300.png)
![7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)
![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)
![diethyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}terephthalate](/img/structure/B6125334.png)
![N-cyclopropyl-3-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6125342.png)
![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6125366.png)

![3-phenyl-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6125377.png)
![7-(ethoxyacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6125378.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl (4-chlorophenyl)carbamate](/img/structure/B6125380.png)
![1,4-bis[(2,6-dichlorophenyl)acetyl]-1,4-diazepane](/img/structure/B6125382.png)
![5-[(4-ethylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6125385.png)